molecular formula C10H9N3O B1418484 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1153043-06-1

3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1418484
CAS RN: 1153043-06-1
M. Wt: 187.2 g/mol
InChI Key: QISJZBVXZPMBOJ-UHFFFAOYSA-N
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Description

“3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their diverse biological and clinical applications .


Synthesis Analysis

The synthesis of pyrazolopyridine derivatives has been reported within the period from 2017 to 2021 . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, new series of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3,-triazole moiety were synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .

Scientific Research Applications

Antimicrobial Activity Research conducted by Hamed et al. (2020) on chitosan Schiff bases that include heterocyclic moieties similar to 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has shown antimicrobial activity against various bacteria and fungi. The study highlights the potential of such compounds in the development of antimicrobial agents (Hamed et al., 2020).

Synthesis of Pyrazole Derivatives Rathod and Solanki (2018) explored the synthesis of novel pyrazole derivatives using a similar compound as a precursor. This work contributes to the field of heterocyclic chemistry and highlights the potential applications of these derivatives in various domains, including medicinal chemistry (Rathod & Solanki, 2018).

Chemical Properties and Reactions A study by Orrego Hernandez et al. (2015) investigated the reactions of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, which is structurally similar to the compound . Their findings provide insight into the chemical properties and potential reactions of such compounds, which can be pivotal for synthetic chemistry applications (Orrego Hernandez et al., 2015).

Coordination Chemistry Das et al. (2010) explored the coordination modes of pyridyl-pyrazole derived Schiff base ligands with various metal centers. The study, which uses compounds similar to this compound, contributes to understanding the complex chemistry of ligands in coordination compounds (Das et al., 2010).

Synthetic Chemistry The work of López et al. (2004) focused on the synthesis of ferrocenyl-pyrazole compounds using pyridine-4-carbaldehyde, demonstrating the versatility of compounds related to this compound in synthetic chemistry (López et al., 2004).

Synthesis of Pyrazolinone and Pyrazole Derivatives Aly et al. (2004) described the synthesis of novel pyrazole derivatives, demonstrating the utility of similar compounds in creating diverse chemical structures, which can be essential for developing new pharmaceuticals or materials (Aly et al., 2004).

Biochemical Analysis

Biochemical Properties

3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine, which can affect nerve signal transmission. Additionally, this compound has shown potential in modulating the activity of other enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of this pathway, this compound can influence cell growth and survival. Furthermore, it has been shown to impact the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby altering their activity. For instance, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been associated with changes in cell viability and function, including alterations in cell proliferation and apoptosis . In in vivo studies, the compound’s stability and degradation can be influenced by factors such as metabolic activity and environmental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to interfere with essential cellular processes and induce oxidative damage. Therefore, careful consideration of dosage is crucial when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes in the liver . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed and excreted from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific solute carrier transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern can affect the compound’s activity and function, as its interactions with different cellular compartments can modulate its biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, it can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression . Similarly, its localization to the mitochondria can affect mitochondrial function and cellular energy metabolism .

properties

IUPAC Name

3-methyl-1-pyridin-4-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-9(7-14)6-13(12-8)10-2-4-11-5-3-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISJZBVXZPMBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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